molecular formula C24H46 B14389216 Bicyclododecyl CAS No. 88011-88-5

Bicyclododecyl

Cat. No.: B14389216
CAS No.: 88011-88-5
M. Wt: 334.6 g/mol
InChI Key: LJAVDFCIOLVDIY-UHFFFAOYSA-N
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Description

Bicyclododecyl, also known as 1,1’-Bicyclododecyl, is a bicyclic compound with the molecular formula C24H46. It is characterized by its two cyclododecane rings connected at a single carbon atom. This compound is notable for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclododecyl typically involves the coupling of two cyclododecane molecules. One common method is through a radical reaction, where cyclododecane is subjected to radical initiators under controlled conditions to form the bicyclic structure. This process often requires high temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Bicyclododecyl undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium (Pd) catalyst

    Substitution: Halogen sources (e.g., chlorine, bromine), catalysts (e.g., iron or aluminum chloride)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated derivatives of this compound .

Scientific Research Applications

Bicyclododecyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclododecyl exerts its effects is largely dependent on its structural properties. Its bicyclic nature allows it to interact with various molecular targets through non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can influence the behavior of other molecules in its vicinity, making it useful in applications like drug delivery and material science .

Comparison with Similar Compounds

Similar Compounds

    Norbornane: Another bicyclic compound with a different ring structure.

    Decalin: A bicyclic compound with fused rings.

    Naphthalene: An aromatic bicyclic compound.

Uniqueness

Bicyclododecyl is unique due to its large ring size and the presence of two cyclododecane rings. This gives it distinct physical and chemical properties compared to other bicyclic compounds.

Properties

CAS No.

88011-88-5

Molecular Formula

C24H46

Molecular Weight

334.6 g/mol

IUPAC Name

cyclododecylcyclododecane

InChI

InChI=1S/C24H46/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2

InChI Key

LJAVDFCIOLVDIY-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C2CCCCCCCCCCC2

Origin of Product

United States

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